molecular formula C10H8Cl2N2S B1460882 4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 90767-67-2

4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B1460882
CAS RN: 90767-67-2
M. Wt: 259.15 g/mol
InChI Key: PNEPXYRISUWLRT-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, also known as DMTC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized using various methods, each with its own advantages and limitations.

Scientific Research Applications

Agriculture: Herbicide Development

The compound is used as an intermediate in the synthesis of triazolinone herbicides like Sulfentrazone . These herbicides are effective against a broad range of weeds and are particularly valuable for their efficacy against sulfonylurea-resistant weeds.

Medicine: Antimicrobial and Antitumor Applications

Thiazole derivatives, which include the core structure of our compound, have been found to possess a wide range of biological activities. They act as antimicrobial, antifungal, antiviral, and even antitumor agents . This makes them valuable in the development of new drugs with potentially fewer side effects.

Material Science: Chemical Synthesis

In material science, the compound’s derivatives are used in microreactor systems for efficient nitration processes. This is crucial for developing materials with specific properties, such as increased resistance to degradation .

Environmental Science: Pesticide Degradation

The compound’s derivatives are studied for their environmental fate, particularly how they degrade when used as pesticides in agricultural settings. Understanding their breakdown can help in assessing their long-term environmental impact .

Biochemistry: Proteomics Research

This compound is utilized in proteomics research to understand protein interactions and functions. It serves as a biochemical tool for probing the complex biochemical pathways in living organisms .

Pharmacology: Drug Development

In pharmacology, thiazole derivatives are explored for their potential in drug development, especially for their roles as antihypertensive, anti-inflammatory, and neuroprotective agents . This research is pivotal for creating new treatments for chronic diseases.

Biocatalysis: Synthesizing Chiral Drug Intermediates

The compound is also significant in the field of biocatalysis, where it is used to synthesize chiral drug intermediates. These intermediates are essential for producing various pharmaceuticals with high specificity and efficacy .

Antiviral and Anti-Infective Drug Research

Lastly, the compound’s framework is being investigated for its use in antiviral and anti-infective drug research. This is particularly relevant in the ongoing search for new treatments against resistant strains of viruses and other infectious agents .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-15-10(13)14-8/h1-2,4-5H,3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPXYRISUWLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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